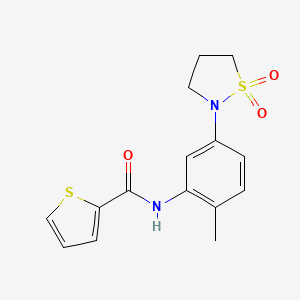

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-11-5-6-12(17-7-3-9-22(17,19)20)10-13(11)16-15(18)14-4-2-8-21-14/h2,4-6,8,10H,3,7,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHHWFCEXRCXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the carboxamide group: This step often involves the reaction of the thiophene derivative with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Attachment of the dioxidoisothiazolidinyl moiety: This can be done through a nucleophilic substitution reaction where the thiophene-carboxamide intermediate reacts with a suitable dioxidoisothiazolidinyl precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Potential Therapeutic Applications

Given its structural characteristics and preliminary insights into its biological activities, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide could have several therapeutic applications:

Case Studies and Research Findings

While specific case studies on N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide are scarce, research on related compounds provides a foundation for understanding its potential applications:

- Study on Antimicrobial Activity : A study investigating similar thiophene derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating strong antimicrobial properties .

- Anticancer Activity Evaluation : Research on related thiophene compounds indicated a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7), suggesting that this class of compounds could be explored further for anticancer drug development .

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl moiety may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. The carboxamide group may form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with structurally related thiophene carboxamides and derivatives:

Key Observations:

- The target compound’s isothiazolidin dioxide group introduces a sulfone moiety, which is strongly electron-withdrawing. This contrasts with nitro groups in and , which also withdraw electrons but may confer higher reactivity or genotoxicity risks .

- Molecular Weight : The target (343.4 g/mol) is lighter than acetamide derivatives (e.g., 396.9 g/mol in ), which may favor better bioavailability.

Intermolecular Interactions and Crystal Packing

- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Exhibits weak C–H···O/S interactions and lacks classical hydrogen bonds, resulting in a tightly packed crystal lattice. The target’s sulfone group may introduce stronger dipole interactions, altering solubility or crystallinity .

- Acetamide Derivatives (): The chlorofluorophenyl group introduces steric bulk, which could reduce packing efficiency compared to the target’s more compact isothiazolidin dioxide moiety .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide is a synthetic organic compound with a complex structure that includes both dioxidoisothiazolidine and thiophene moieties. The compound has garnered interest due to its potential biological activities, although comprehensive studies on its mechanisms and effects are still limited.

Chemical Structure and Properties

- Molecular Formula : C18H20N2O4S

- Molecular Weight : 360.43 g/mol

- Structural Features :

- Dioxidoisothiazolidine ring

- Thiophene carboxamide group

- 2-Methylphenyl substituent

These features contribute to its potential interactions with biological systems, particularly in cancer research.

The biological activity of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide is not fully elucidated; however, preliminary data suggest it may interact with cellular targets involved in signaling pathways. The compound's structure indicates potential binding to proteins or receptors, which could lead to modulation of cellular functions such as proliferation and apoptosis.

Antitumor Potential

Research on structurally similar compounds has shown promising antitumor activities. For example, compounds that share the dioxidoisothiazolidine moiety have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. This suggests that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide may also exhibit antitumor properties.

Case Studies and Data Analysis

While specific studies on this compound are scarce, related research provides insight into its potential effectiveness:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 2.12 ± 0.21 | High Antitumor Activity |

| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | Moderate Antitumor Activity |

| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide | TBD | TBD | TBD |

Note: TBD = To Be Determined; further research is needed to establish specific IC50 values for this compound.

Safety and Toxicity

Currently, there is no available data on the safety profile or potential hazards associated with N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide. Future studies should aim to assess its cytotoxicity in both cancerous and non-cancerous cell lines to evaluate selectivity and safety.

Research Directions

Given the preliminary findings and structural characteristics of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide, several research avenues can be pursued:

- Synthesis and Characterization : Conduct detailed synthesis protocols to produce the compound in high purity for biological testing.

- Biological Evaluations : Perform in vitro assays on various cancer cell lines to determine IC50 values and assess the compound's antitumor efficacy.

- Mechanistic Studies : Investigate the molecular interactions of the compound with specific cellular targets using techniques such as surface plasmon resonance or isothermal titration calorimetry.

- Safety Assessments : Evaluate cytotoxic effects on non-cancerous cell lines to determine therapeutic indices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Stepwise Functionalization : Begin with thiophene-2-carboxylic acid derivatives. Use Suzuki-Miyaura coupling to introduce aryl groups (e.g., 2-methylphenyl) to the thiophene core .

- Sulfone Formation : Oxidize the isothiazolidine moiety using H₂O₂ in acetic acid to achieve the 1,1-dioxidoisothiazolidinyl group, ensuring controlled reaction time (6–8 hours) to avoid overoxidation .

- Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HCl) with catalytic DMAP in anhydrous DCM to link the thiophene-carboxylic acid to the aniline intermediate. Purify via recrystallization (ethanol/water) to isolate the product .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 acyl chloride to amine ratio) to minimize side products .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry (e.g., thiophene ring substitution at C5 and methylphenyl orientation). Compare chemical shifts with analogous thiophene-carboxamides (δ ~7.8–8.2 ppm for amide protons) .

- HRMS (ESI) : Validate molecular weight with <2 ppm error; expected [M+H]⁺ for C₁₆H₁₅N₂O₃S₂ is 357.0532 .

- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., thiophene vs. phenyl ring angles ~8–15°) to confirm steric effects and intermolecular interactions (e.g., C–H⋯O/S) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O gradient) and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR or crystallographic disorder)?

- Case Study : If ¹H NMR shows unexpected splitting in the isothiazolidine region (δ 3.5–4.5 ppm):

- Dynamic Effects : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C to detect conformational exchange broadening .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to identify rotameric or tautomeric contributions .

- Crystallographic Refinement : For disordered structures, apply SHELXL constraints and analyze residual density maps to model alternative conformers .

Q. How can researchers investigate the compound’s potential as an antimicrobial or antitumor agent, and what in vitro models are appropriate?

- Biological Screening :

- Antimicrobial Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution (MIC determination; 0.5–128 µg/mL). Include nitazoxanide analogs as positive controls .

- Antitumor Profiling : Use MTT assays on HeLa and MCF-7 cells (48-hour exposure). Compare IC₅₀ values with cisplatin and analyze structure-activity relationships (SAR) for the isothiazolidine sulfone moiety .

- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction and Western blotting for caspase-3 activation .

Q. What experimental approaches elucidate the compound’s oxidation pathways and stability under physiological conditions?

- Oxidative Stability :

- Forced Degradation : Expose to 0.1 M H₂O₂ (pH 7.4, 37°C) and monitor via LC-MS for sulfone-to-sulfoxide conversion or thiophene ring cleavage .

- Metabolite Identification : Incubate with human liver microsomes (HLMs) and NADPH; use UPLC-QTOF to detect Phase I metabolites (e.g., hydroxylation at C5 of thiophene) .

- Computational Prediction : Apply in silico tools (e.g., StarDrop) to identify electrophilic sites prone to glutathione adduct formation .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

- Hypothesis Testing :

- If molecular docking (e.g., AutoDock Vina) predicts strong binding to BTK kinase but in vitro assays show weak inhibition:

- Solubility Limitations : Measure kinetic solubility in PBS (pH 7.4) and add co-solvents (e.g., DMSO ≤1%) to improve bioavailability .

- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended targets (e.g., JAK2 or EGFR) .

- Protein Binding : Use equilibrium dialysis to assess serum protein binding (>95% may reduce free drug concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.